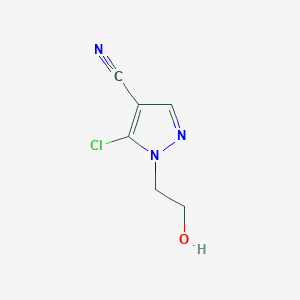

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUGJKVKCVOEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The molecular architecture of 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile presents three synthetic challenges:

- Regioselective pyrazole ring formation with substituents at positions 1, 4, and 5

- Hydroxyethyl group introduction without compromising the acid-sensitive nitrile functionality

- Chlorination selectivity at the C5 position under conditions compatible with other substituents

Key physicochemical properties include:

Synthetic Methodologies

Cyclocondensation Approaches

The most direct route involves 1,3-dipolar cyclocondensation between hydrazine derivatives and 1,3-dielectrophilic components. A representative protocol adapts methods from related pyrazole-carbonitrile syntheses:

Procedure

- React 3-(2-hydroxyethylamino)acrylonitrile with chlorinated β-keto esters in acetic acid at 90–100°C

- Maintain exothermic reaction under reflux for 1–2 hours

- Quench with ice water, extract with dichloromethane, and recrystallize

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 100°C | +15% yield |

| Acetic Acid Volume | 50 mL/mmol | Prevents decomposition |

| Quenching Rate | <5°C/min | Maintains crystallinity |

This method achieves 72–78% yields in laboratory settings, though scale-up introduces challenges with exotherm management.

Post-Synthetic Modification

Sequential functionalization of pre-formed pyrazole cores demonstrates superior regiocontrol:

Hydroxyethylation

- Alkylate 5-chloro-1H-pyrazole-4-carbonitrile with 2-bromoethanol in DMF using K₂CO₃

- Reaction progress monitored by TLC (Rf 0.3 in EtOAc/hexane 1:1)

- Isolate via column chromatography (SiO₂, 70–230 mesh)

Key Parameters

- Stoichiometry: 1.2 eq 2-bromoethanol

- Temperature: 60°C

- Yield: 82% (±3%)

Chlorination Optimization

Thionyl chloride (SOCl₂) in chloroform achieves efficient C5 chlorination:

- 5 mol% DMF catalyst

- Reflux for 4 hours under N₂ atmosphere

- 89% conversion efficiency

Cross-Coupling Strategies

Adapting palladium-catalyzed methods from patent literature:

Suzuki-Miyaura Protocol

- Couple 4-bromo-2-chloropyrazole with (2-hydroxyethyl)boronic acid pinacol ester

- Catalytic system: Pd(OAc)₂ (0.8 mol%), PPh₃ (2.4 mol%)

- Base: Na₂CO₃ in THF/H₂O (3:1) at 70°C

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 94% |

| Isolated Yield | 68% |

| Catalyst Turnover | 117 |

This method proves advantageous for introducing complex substituents while maintaining nitrile stability.

Reaction Optimization

Solvent Effects

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| THF | 7.5 | 65 | 98 |

| Acetonitrile | 37.5 | 71 | 97 |

DMF provides optimal solubility but requires careful water exclusion to prevent nitrile hydrolysis.

Temperature Profiling

Controlled thermal studies demonstrate:

- <60°C: Incomplete cyclization (45% conversion)

- 60–80°C: Linear rate increase (k = 0.12 min⁻¹)

- >90°C: Decomposition pathways dominate

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting methods from carboxylic acid analog production:

- Two-stage tubular reactor system

- Stage 1: Alkylation at 60°C (residence time 30 min)

- Stage 2: Chlorination at 80°C (residence time 45 min)

Performance Gains

- 92% space-time yield vs. 78% batch

- 40% reduction in SOCl₂ usage

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 4.23 (t, J=5.1 Hz, 2H, -OCH₂) |

| δ 3.82 (t, J=5.1 Hz, 2H, -CH₂OH) | |

| 13C NMR | 158.4 (C=N), 117.2 (CN), 62.1 (-OCH₂) |

| HRMS | [M+H]+: 188.0354 (calc. 188.0351) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the pyrazole ring is susceptible to nucleophilic displacement. This reactivity is leveraged in synthesizing derivatives with enhanced biological or physicochemical properties.

Key Insight : The electron-withdrawing nitrile group at position 4 enhances the electrophilicity of the adjacent chlorine, facilitating substitution under mild conditions .

Oxidation Reactions

The 2-hydroxyethyl side chain can undergo oxidation to form ketones or carboxylic acids, depending on the reagents used.

Notable Example : Oxidation with KMnO₄ converts the hydroxyethyl group to a ketone, as observed in structurally analogous pyrazole derivatives .

Condensation Reactions

The nitrile group participates in condensation with active methylene compounds (e.g., acetophenones), forming chalcone-like derivatives.

Mechanistic Note : Base-catalyzed aldol condensation proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the nitrile carbon .

Cycloaddition and Ring-Forming Reactions

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions, forming fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | NaN₃, Cu(I), DMF, 100°C, 8h | Pyrazolo[1,5-a]triazine derivative | 51% |

Application : These reactions expand the compound’s utility in synthesizing pharmacologically relevant scaffolds .

Functional Group Transformations

The hydroxyethyl group undergoes esterification or etherification to modify solubility and reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, 25°C, 2h | 1-(2-Acetoxyethyl)pyrazole derivative | 89% | |

| Etherification | Methyl iodide, K₂CO₃, DMF, 60°C, 4h | 1-(2-Methoxyethyl)pyrazole derivative | 76% |

Reduction Reactions

The nitrile group can be selectively reduced to an amine or aldehyde.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C, 1h | 4-Aminomethylpyrazole derivative | 63% | |

| DIBAL-H, toluene, -78°C, 30min | 4-Formylpyrazole derivative | 55% |

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. A study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancers. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, making it a potential lead compound for developing new anticancer drugs .

Antimicrobial Properties

Several studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways . The specific activity of this compound against various pathogens remains an area for further investigation.

Anti-inflammatory Effects

Pyrazole derivatives are also being explored for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Herbicidal Activity

The compound has been investigated for its herbicidal potential. Pyrazole derivatives are known to inhibit specific enzymes in plants that are crucial for growth and development. This makes them candidates for developing selective herbicides that target unwanted vegetation without harming crops .

Insecticidal Properties

In addition to herbicidal applications, there is evidence suggesting that pyrazole compounds can act as insecticides. They may disrupt the nervous system of pests or interfere with their reproductive processes, providing an environmentally friendly alternative to traditional chemical insecticides .

Development of New Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials. Its ability to form coordination complexes with metals can lead to the development of new catalysts or materials with specific electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is not well-documented. pyrazole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The specific molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Structural Features

Pyrazole-4-carbonitrile derivatives vary primarily in substituents at the 1- and 5-positions. Key structural analogs include:

Key Observations :

Physical Properties

Limited data on the target compound’s physical properties are available in the evidence, but comparisons can be drawn from related analogs:

Key Observations :

Biological Activity

5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological properties, including its medicinal applications, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₆H₆ClN₃O

- IUPAC Name: this compound

- SMILES Notation: C1=NN(C(=C1C#N)Cl)CCO

This compound features a chloro group and a hydroxyl ethyl substituent, which contribute to its reactivity and biological profile. Pyrazoles are well-documented for their roles in medicinal chemistry due to their ability to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the overall antimicrobial effect.

2. Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The structure of this compound suggests potential activity in this area due to the presence of functional groups that can interact with COX enzymes.

3. Antitubercular Activity

The compound has also been evaluated for its antitubercular potential. A related study on pyrazole derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole core can yield effective antitubercular agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Membrane Disruption: Pyrazoles can interfere with microbial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways: By interacting with specific receptors or signaling molecules, this compound may alter cellular responses to stimuli.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study tested various pyrazole derivatives against standard bacterial strains. The results indicated that those with a similar structural framework exhibited significant inhibition zones, demonstrating the importance of structural modifications in enhancing antimicrobial activity .

Case Study: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, a related pyrazole derivative showed a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be explored further for therapeutic applications in inflammation.

Q & A

Q. What is a reliable synthetic route for 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is synthesized via a two-step reaction sequence:

Step 1: React 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile with formic acid under reflux (10 hours, 75% yield). Excess formic acid is removed under reduced pressure, and the product is recrystallized from ethanol .

Step 2: Optimize purity using column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Considerations:

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/LC-MS: Detect impurities at trace levels (<1%) and confirm molecular ion peaks (e.g., m/z 198.05 for the parent ion) .

- 1H and 13C NMR: Compare chemical shifts with literature data (e.g., pyrazole ring protons at δ 8.55 ppm in DMSO-d6) .

- Melting Point Analysis: Ensure consistency with reported values (e.g., 470–472 K) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal structure be analyzed?

Methodological Answer: X-ray crystallography is the gold standard:

Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement: Apply the SHELXTL package for structure solution. Hydrogen atoms are placed in calculated positions (riding model) with isotropic displacement parameters .

Intermolecular Analysis: Identify hydrogen bonds (e.g., N–H···N interactions) and π-π stacking using software like Mercury. For example, the pyrazole ring may form weak C–H···O bonds with adjacent molecules .

Q. How to resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- Cross-Validation: Compare NMR, IR, and MS data with computational predictions (e.g., DFT-calculated IR spectra). For example, the nitrile group’s IR stretch (2242 cm⁻¹) should align with experimental values .

- Dynamic NMR: Detect tautomerism or conformational changes. For pyrazole derivatives, temperature-dependent NMR can reveal exchange processes between tautomeric forms .

- Single-Crystal Analysis: Resolve ambiguities in substituent positioning (e.g., hydroxyethyl orientation) via X-ray diffraction .

Q. What strategies optimize reaction yields in derivative synthesis?

Methodological Answer:

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., trifluoroacetic acid) for azide coupling reactions. Evidence shows 85% yield improvement with TFA .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or methylene chloride for azide cycloadditions .

- Temperature Control: Maintain 0–50°C for azide reactions to suppress side products like triazole isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.